MRS 1523
Overview
Description
Mechanism of Action
Target of Action
The primary target of Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate, also known as MRS 1523, is the adenosine A3 receptor . This receptor is a protein that plays a crucial role in many biological functions such as heart rate regulation, neurotransmission, and inflammation .
Mode of Action
This compound acts as a selective antagonist of the adenosine A3 receptor . It binds to the receptor and blocks its activation, thereby inhibiting the receptor’s function . The Ki values for human and rat A3 receptors are 18.9 nM and 113 nM, respectively . In rats, this compound shows 140-fold selectivity for the A3 receptor over the A1 receptor and 18-fold selectivity over the A2A receptor .
Biochemical Pathways
The antagonistic action of this compound on the adenosine A3 receptor affects several biochemical pathways. For instance, it can block N-type Ca channels and inhibit action potentials in rat dorsal root ganglion neurons . This leads to an antihyperalgesic effect, reducing the sensitivity to pain .
Result of Action
The antagonistic action of this compound on the adenosine A3 receptor leads to several molecular and cellular effects. For example, it can inhibit the growth of tumor cells and reduce hyperalgesia, a condition of increased pain sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS 1523 involves multiple steps, starting from the appropriate pyridine derivatives. The key steps include:
Formation of the pyridine ring: This is achieved through a series of condensation reactions involving suitable aldehydes and amines.
Introduction of functional groups: The ethylthio and propyl groups are introduced through alkylation reactions.
Final esterification: The carboxylate group is introduced through esterification reactions with appropriate alcohols under acidic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
MRS 1523 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
MRS 1523 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: this compound is employed to investigate the role of adenosine A3 receptors in various biological processes, including cell signaling and immune response.
Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in conditions such as cancer, inflammation, and cardiovascular diseases.
Industry: This compound is utilized in the development of new drugs targeting adenosine receptors
Comparison with Similar Compounds
MRS 1523 is compared with other adenosine A3 receptor antagonists, such as PSB-10 and PSB-11. While this compound is highly selective and potent in rodent models, PSB-10 and PSB-11 are more suitable for studies involving human adenosine A3 receptors due to their higher selectivity and potency in human models .
List of Similar Compounds
- PSB-10
- PSB-11
- MRS 1191
- MRS 1220
- MRS 2578
Properties
IUPAC Name |
propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-5-12-17-19(23(26)28-8-4)18(7-3)24-21(16-13-10-9-11-14-16)20(17)22(25)27-15-6-2/h9-11,13-14H,5-8,12,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHFEVEROROSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017166 | |
Record name | Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212329-37-8 | |
Record name | Propyl 6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212329-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diethyl-4,5-dipropyl-6-phenylpyridine-3-thiocarboxylate-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212329378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MRS-1523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D9Q2QUU75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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